molecular formula C20H19NO4 B557381 Fmoc-Pro-OH CAS No. 71989-31-6

Fmoc-Pro-OH

Cat. No.: B557381
CAS No.: 71989-31-6
M. Wt: 337.4 g/mol
InChI Key: ZPGDWQNBZYOZTI-SFHVURJKSA-N
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Description

Fmoc-Pro-OH, also known as N-α-fluorenylmethoxycarbonyl-L-proline, is a derivative of the amino acid proline. It is widely used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group for the amino group of proline, allowing for selective deprotection and subsequent peptide bond formation.

Biochemical Analysis

Biochemical Properties

Fmoc-Pro-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various biomolecules, including enzymes and proteins, during these reactions . The nature of these interactions is largely determined by the fluorenyl group of this compound, which is highly fluorescent and promotes the association of peptide building blocks .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can be rapidly removed by base, allowing the amine to regain its activity and contribute to peptide chain elongation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is stable at room temperature and can be stored for long periods in a dry state . Over time, it may undergo degradation, which can influence its long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes during this process, and its removal can influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues during the process of peptide synthesis. It can interact with various transporters and binding proteins, which can influence its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-Pro-OH is typically synthesized through the condensation of fluorenylmethoxycarbonyl chloride with L-proline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize efficiency .

Comparison with Similar Compounds

    Fmoc-Gly-OH:

    Fmoc-Ala-OH:

    Fmoc-Phe-OH:

Uniqueness of Fmoc-Pro-OH: this compound is unique due to the presence of the proline residue, which introduces a cyclic structure into the peptide chain. This cyclic structure can induce conformational constraints, influencing the overall structure and function of the synthesized peptides .

Properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGDWQNBZYOZTI-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318313
Record name Fmoc-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-31-6
Record name Fmoc-Pro-OH
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(9H-fluoren-9-ylmethyl) hydrogen (S)-pyrrolidine-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Fmoc-L-proline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HXX85PZ7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Fmoc-Pro-OH in scientific research?

A1: this compound is primarily used as a building block in solid-phase peptide synthesis [, , , , , , , , ]. Its Fmoc group serves as a temporary protecting group for the amino group, allowing for controlled and sequential addition of amino acids during peptide chain elongation.

Q2: Can you explain the role of this compound in solid-phase peptide synthesis?

A2: In solid-phase peptide synthesis, this compound is attached to a solid support resin. The Fmoc group is then removed using a base, typically piperidine, exposing the free amino group of proline. This free amino group can then react with the activated carboxyl group of the next incoming Fmoc-protected amino acid, forming a peptide bond. This cycle of deprotection and coupling is repeated to build the desired peptide sequence [, , , , , , , ].

Q3: What are the advantages of using this compound in peptide synthesis?

A3: this compound offers several advantages in peptide synthesis:

    Q4: Are there any specific examples of peptides synthesized using this compound in the provided research papers?

    A4: Yes, several research papers describe the synthesis of various peptides using this compound. Some examples include:

    • Goserelin: A synthetic decapeptide used in the treatment of hormone-sensitive cancers [].
    • Histrelin: A gonadotropin-releasing hormone agonist used to treat prostate cancer and endometriosis [].
    • Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting [].
    • Carbetocin: A long-acting oxytocin analog used to prevent postpartum hemorrhage [, ].
    • Buserelin: A gonadotropin-releasing hormone agonist used to treat prostate cancer, endometriosis, and precocious puberty [].
    • Eptifibatide: A cyclic heptapeptide used as an antiplatelet drug [].

    Q5: What is the significance of the proline residue in peptide structure and function?

    A5: Proline, due to its unique cyclic structure, introduces a rigid kink in the peptide backbone. This rigidity influences peptide conformation and can significantly impact the biological activity of the resulting peptides [].

    Q6: The research mentions "cyclization reactions" involving peptides. What is the role of this compound in these reactions?

    A6: While this compound itself doesn't directly participate in cyclization reactions, its strategic placement within a peptide sequence can be crucial for successful cyclization. The "kink" introduced by proline can bring reactive groups closer together, facilitating the formation of cyclic structures, as seen in the synthesis of eptifibatide [] and desmopressin [].

    Q7: The provided research mentions "SAR studies." How does modifying the structure around the proline residue in this compound affect peptide activity?

    A7: While the research provided doesn't directly investigate modifications to this compound itself, it does highlight the importance of structure-activity relationships (SAR) in peptide design. Modifying the amino acid sequence around the proline residue can significantly impact a peptide's biological activity. For example, in the research on apratoxin analogs, replacing the MeAla-MeIle dipeptide with other amino acids significantly influenced the analogs' cytotoxicity [].

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